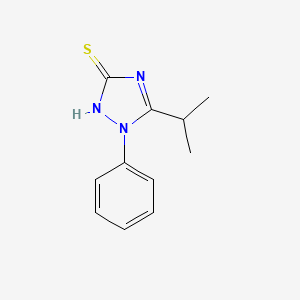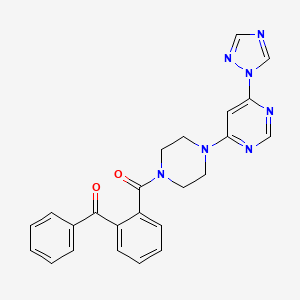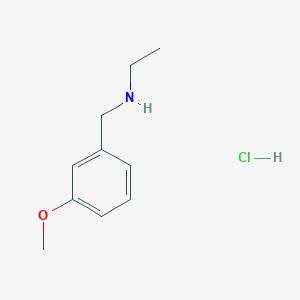
N-(3-Methoxybenzyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Methoxybenzyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1048948-04-4 . It has a molecular weight of 201.7 and its linear formula is C10 H15 N O . Cl H . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(3-Methoxybenzyl)ethanamine hydrochloride” is 1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“N-(3-Methoxybenzyl)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 201.7 and its linear formula is C10 H15 N O . Cl H .Applications De Recherche Scientifique
Environmental Impact and Fate of Parabens
- Parabens, which include methoxybenzyl derivatives, are extensively used as preservatives in consumer products. Their presence in aquatic environments raises concerns about their fate and potential as endocrine disruptors. Research has investigated the occurrence, degradation, and persistence of parabens, including methoxybenzyl parabens, in water bodies. Studies highlight the need for further understanding of their environmental impact and behavior (Haman et al., 2015).
Applications in Oxidoreductive Enzyme Research
- Methoxy groups play a role in the study of oxidoreductive enzymes for the treatment of pollutants. Research into these enzymes, including peroxidases and laccases, has explored their use in the degradation of industrial dyes and other pollutants. This area investigates the potential of methoxy-containing compounds as substrates or mediators in enzymatic reactions aimed at environmental remediation (Husain, 2006; Husain & Husain, 2007).
Analytical and Biochemical Research
- Studies on the synthesis, characterization, and application of vanillin (4-hydroxy-3-methoxybenzaldehyde), a compound structurally related to methoxybenzyl groups, have implications for pharmaceutical, perfumery, and food flavoring industries. This research provides insights into the chemical synthesis and practical applications of methoxybenzaldehyde derivatives (Ju & Xin, 2003).
Sunscreen Ingredients and Environmental Concerns
- The review on the environmental effects of sunscreen active ingredients, including methoxybenzyl derivatives, discusses their detection in aquatic environments and potential toxicological impacts. This research emphasizes the need for safer sunscreen formulations and alternative UV protection technologies that minimize environmental harm (Schneider & Lim, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of N-(3-Methoxybenzyl)ethanamine hydrochloride Similar compounds have been found to interact with α 1 -adrenergic and 5-ht 2 serotonergic receptors .
Mode of Action
The exact mode of action of N-(3-Methoxybenzyl)ethanamine hydrochloride It’s worth noting that similar compounds have been found to behave as partial agonists toward both α 1 -adrenergic and 5-ht 2 serotonergic receptors .
Biochemical Pathways
The specific biochemical pathways affected by N-(3-Methoxybenzyl)ethanamine hydrochloride Similar compounds have been found to induce behavioral, neurochemical, and electrophysiological changes .
Result of Action
The molecular and cellular effects of N-(3-Methoxybenzyl)ethanamine hydrochloride Similar compounds have been found to induce behavioral, neurochemical, and electrophysiological changes .
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10(7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLQSLAVNKWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



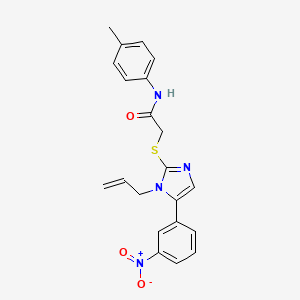
![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)
![Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2692684.png)
![(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2692686.png)
![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2692690.png)
![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)
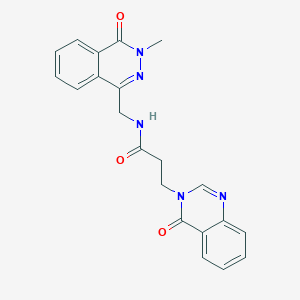
![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)
